Technical Whitepaper: 3-(Acetylthio)-2-methylfuran
Technical Whitepaper: 3-(Acetylthio)-2-methylfuran
Physicochemical Profile and Synthetic Utility in Flavor Chemistry
Executive Summary
3-(Acetylthio)-2-methylfuran (CAS 55764-25-5), also known as 2-methyl-3-furanthiol acetate, represents a critical high-impact aroma chemical in the flavor and fragrance industry.[1][2][3] Functioning primarily as a latent flavor precursor , this thioester provides a stable delivery system for 2-methyl-3-furanthiol (MFT), one of the most potent "meaty" odorants known. Unlike the free thiol, which is highly susceptible to oxidation and disulfide formation, the acetylated derivative offers superior chemical stability during storage and processing, releasing the active savory notes only upon thermal treatment or enzymatic hydrolysis. This guide details the physicochemical properties, synthesis, and reaction mechanisms defining its utility.
Physicochemical Characterization
The compound is a thioester of the furan series. Its lipophilicity allows for excellent solubility in organic carriers (triacetin, ethanol) while maintaining low water solubility, making it ideal for fat-based flavor systems.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | S-(2-methylfuran-3-yl) ethanethioate | PubChem [1] |
| CAS Number | 55764-25-5 | Common Chemistry [2] |
| FEMA Number | 3973 | FEMA [3] |
| Molecular Formula | C7H8O2S | PubChem [1] |
| Molecular Weight | 156.20 g/mol | PubChem [1] |
| Boiling Point | 222–224 °C @ 760 mmHg | TGSC [4] |
| Density | 1.140 – 1.159 g/mL (25 °C) | JECFA [5] |
| LogP (Octanol/Water) | 1.70 – 2.5 (Estimated) | TGSC [4] |
| Flash Point | > 100 °C (Estimated) | TGSC [4] |
| Organoleptic Profile | Roasted meat, sulfurous, beefy, chicken, bacon | FEMA [3] |
Synthetic Methodologies
The industrial synthesis of 3-(acetylthio)-2-methylfuran is designed to maximize yield while minimizing the oxidation of the sulfur intermediate. The primary route involves the acetylation of 2-methyl-3-furanthiol.
2.1 Reaction Mechanism (Route A: Thiol Acetylation)
The synthesis proceeds via nucleophilic acyl substitution. The nucleophilic sulfur atom of 2-methyl-3-furanthiol attacks the carbonyl carbon of acetic anhydride. A base (typically pyridine or sodium acetate) acts as a catalyst to neutralize the acetic acid by-product and drive the equilibrium forward.
Figure 1: Synthetic Pathway
Caption: Nucleophilic acyl substitution of 2-methyl-3-furanthiol with acetic anhydride to yield the thioester.
2.2 Experimental Protocol (Standard Acetylation)
Note: This protocol requires a fume hood due to the potent odor of furanthiols.
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Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 0.1 mol of 2-methyl-3-furanthiol and 50 mL of dichloromethane (DCM) .
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Base Addition: Add 0.11 mol of Pyridine (or Triethylamine) to the solution. Cool the mixture to 0–5 °C using an ice bath to control the exotherm.
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Acylation: Dropwise add 0.11 mol of Acetic Anhydride over 30 minutes, maintaining the temperature below 10 °C.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor via TLC or GC-MS for the disappearance of the thiol peak.
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Work-up: Quench with 50 mL of ice-cold water. Separate the organic layer.[4] Wash the organic phase sequentially with:
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10% HCl (to remove excess pyridine).
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Saturated NaHCO3 (to remove acetic acid).
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Brine (saturated NaCl).
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Purification: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (approx. 80–85 °C @ 10 mmHg) to obtain a clear to pale yellow liquid.
Chemical Reactivity & Stability[7]
3.1 Hydrolytic Activation
The thioester bond is the functional core of this molecule. It is relatively stable at neutral pH and ambient temperature, which prevents the "skunky" or "over-sulfured" notes often associated with free thiols during storage. Upon heating (cooking conditions) or exposure to moisture/enzymes, the bond hydrolyzes.
This hydrolysis releases the 2-methyl-3-furanthiol , which has an odor threshold in the parts-per-trillion (ppt) range, providing the authentic "roasted meat" profile.
3.2 Oxidation Resistance
Free furanthiols rapidly dimerize to disulfides (e.g., bis(2-methyl-3-furyl) disulfide) in the presence of air, altering the flavor profile from "meaty" to "garlic/burnt." The acetyl group protects the sulfur atom from oxidation, effectively "caging" the radical mechanism until release is triggered.
Sensory & Biological Interface
4.1 Odor Threshold and Character
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Threshold: ~0.005–0.01 ppb (water) for the hydrolyzed thiol; the acetate itself has a higher threshold but acts as a reservoir.
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Character: At high concentrations (>10 ppm), it exhibits sulfury/burnt notes. At use levels (<1 ppm), it provides savory, umami-enhancing, and roasted beef nuances.
4.2 Metabolic Fate
Ingestion of the flavor compound leads to enzymatic hydrolysis in the saliva and gastrointestinal tract, driven by esterases.
Figure 2: Metabolic/Hydrolytic Pathway
Caption: Enzymatic hydrolysis pathway converting the precursor into the active sensory ligand.
Safety & Regulatory Status
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FEMA GRAS: Assessed as Generally Recognized As Safe (GRAS) under FEMA #3973 [3].
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JECFA Evaluation: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2002.[2] Concluded: "No safety concern at current levels of intake when used as a flavouring agent" [5].[2]
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Handling:
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H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).
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PPE: Chemical-resistant gloves and organic vapor respirator are mandatory during synthesis due to the potency of the thiol byproduct if hydrolysis occurs accidentally.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108765, 3-(Acetylthio)-2-methylfuran. Retrieved from [Link]
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American Chemical Society. CAS Common Chemistry: 3-(Acetylthio)-2-methylfuran.[1] Retrieved from [Link][5]
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Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 3973.[2] Retrieved from [Link]
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The Good Scents Company. 3-(Acetylthio)-2-methylfuran Material Safety Data Sheet & Properties. Retrieved from [Link]
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Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][6] Evaluation of Certain Food Additives: 2-Methyl-3-furanthiol acetate. WHO Food Additives Series 50.[6][7] Retrieved from [Link]
Sources
- 1. China 3-ï¼Acetylthio)-2-methylfuranï¼CAS#55764-25-5ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. 3-(Acetylthio)-2-methylfuran | C7H8O2S | CID 108765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. S-(2-methyl-3-furyl) ethane thioate, 55764-25-5 [thegoodscentscompany.com]
- 4. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]
- 5. 3-(Acetylthio)-2-methylfuran | 55764-25-5 | Benchchem [benchchem.com]
- 6. femaflavor.org [femaflavor.org]
- 7. femaflavor.org [femaflavor.org]
